molecular formula C10H20N6O3 B14409305 Glycylglycyl-L-argininal CAS No. 80434-79-3

Glycylglycyl-L-argininal

Cat. No.: B14409305
CAS No.: 80434-79-3
M. Wt: 272.30 g/mol
InChI Key: MWPHMDRPLCNSIK-ZETCQYMHSA-N
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Description

Glycylglycyl-L-argininal is a tripeptide aldehyde compound known for its inhibitory properties against serine proteases. This compound is particularly interesting due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. It is structurally composed of two glycine residues followed by an L-arginine residue, with the terminal arginine modified to an aldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycylglycyl-L-argininal typically involves the stepwise assembly of the peptide chain followed by the introduction of the aldehyde group. The process begins with the protection of the amino groups of glycine and L-arginine. The protected glycine is then coupled with another glycine molecule using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting dipeptide is then coupled with protected L-arginine. Finally, the protecting groups are removed, and the terminal arginine is oxidized to form the aldehyde group .

Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of the peptide chain on a solid support. This method is advantageous for large-scale production due to its automation and high yield .

Chemical Reactions Analysis

Types of Reactions: Glycylglycyl-L-argininal undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Mild oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Primary amines under acidic or basic conditions.

Major Products:

Mechanism of Action

Glycylglycyl-L-argininal exerts its effects by binding to the active site of serine proteases, thereby inhibiting their enzymatic activity. The aldehyde group forms a reversible covalent bond with the serine residue in the active site, preventing substrate binding and subsequent catalysis. This inhibition mechanism is crucial for its applications in regulating protease activity in various biological and industrial processes .

Comparison with Similar Compounds

    Leupeptin: Another tripeptide aldehyde inhibitor with a similar mechanism of action.

    Antipain: A peptide aldehyde inhibitor known for its broad-spectrum protease inhibition.

    Bestatin: A dipeptide inhibitor that targets aminopeptidases.

Uniqueness: Glycylglycyl-L-argininal is unique due to its specific inhibition of serine proteases involved in blood coagulation and fibrinolysis. Its structure allows for selective binding to these enzymes, making it a valuable tool in both research and therapeutic applications .

Properties

CAS No.

80434-79-3

Molecular Formula

C10H20N6O3

Molecular Weight

272.30 g/mol

IUPAC Name

2-amino-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]acetyl]acetamide

InChI

InChI=1S/C10H20N6O3/c11-4-8(18)16-9(19)5-15-7(6-17)2-1-3-14-10(12)13/h6-7,15H,1-5,11H2,(H4,12,13,14)(H,16,18,19)/t7-/m0/s1

InChI Key

MWPHMDRPLCNSIK-ZETCQYMHSA-N

Isomeric SMILES

C(C[C@@H](C=O)NCC(=O)NC(=O)CN)CN=C(N)N

Canonical SMILES

C(CC(C=O)NCC(=O)NC(=O)CN)CN=C(N)N

Origin of Product

United States

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